molecular formula C18H21BrN4O3S2 B12027800 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B12027800
M. Wt: 485.4 g/mol
InChI Key: ZAKPQRQYXVKTDH-UDWIEESQSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenylsulfonyl group may enhance binding affinity and specificity, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the 3-methylthiophen-2-yl group. This group can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity .

Properties

Molecular Formula

C18H21BrN4O3S2

Molecular Weight

485.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H21BrN4O3S2/c1-14-6-11-27-17(14)12-20-21-18(24)13-22-7-9-23(10-8-22)28(25,26)16-4-2-15(19)3-5-16/h2-6,11-12H,7-10,13H2,1H3,(H,21,24)/b20-12+

InChI Key

ZAKPQRQYXVKTDH-UDWIEESQSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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